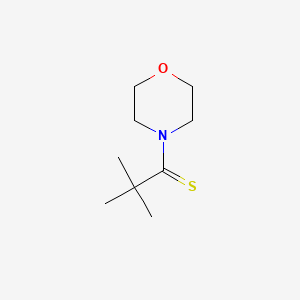

2,2-Dimethyl-1-Morpholinopropane-1-Thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-Morpholinopropane-1-Thione, also known as DMPT, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular formula of C6H14NOS and a molecular weight of 156.26 g/mol. DMPT is used as a reagent in the synthesis of a variety of organic compounds and is also used as a stabilizing agent in a variety of biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

- 2,2-Dimethyl-1-Morpholinopropane-1-Thione is used in the synthesis of acylsilanes, particularly in the transformation of morpholine amides (Lettan, Milgram, & Scheidt, 2006).

- It plays a role in the synthesis of imidazolium, thiazolium, iminium, and morpholinium-based protic ionic liquids, which are studied for their physicochemical properties and CO2 sorption capabilities (Sardar, Mumtaz, Yasinzai, & Wilfred, 2020).

- The compound is involved in a novel, solvent-free synthesis method for 2-morpholino-3-aryl-5-aroyl thiophenes (Jalani, Pandya, Pandya, Sharma, Sudarsanam, & Vasu, 2012).

Application in Organic Synthesis

- It is used in the synthesis of various heterocyclic scaffolds, such as 4-aryl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thiones, showing its versatility in organic synthesis (Yarim, Saraç, Ertan, Kılıç, & Erol, 2002).

- It is involved in the synthesis of difluorodithiopyruvic acid derivatives, demonstrating its application in creating specific organic compounds (Shermolovich, Timoshenko, Listvan, & Markovskii, 1998).

- The compound is utilized in the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a designed scaffold for the creation of various important heterocyclic structures (Pandey, Gaikwad, & Gadre, 2012).

Research in Pharmacology and Biochemistry

- It is utilized in the synthesis and pharmacological evaluation of compounds, such as quinazoline-4-thiones, which have been tested for various biological activities (Kubicová, Šustr, Kráľová, Chobot, Vytlačilová, Jahodář, Vuorela, Macháček, & Kaustová, 2003).

Role in Analytical and Environmental Studies

- The compound is explored in studies like the transesterification reaction of dimethyl and diethyl phosphite, showcasing its role in analytical chemistry (Troev, Tashev, & Borisov, 1982).

- It is studied in the context of photoinitiators enhancing cytotoxicity in human cells, indicating its relevance in environmental and toxicological research (Kawasaki, Tsuboi, Yagi, Morizane, Masaoka, Esumi, Kitamura, & Sendo, 2015).

properties

IUPAC Name |

2,2-dimethyl-1-morpholin-4-ylpropane-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-9(2,3)8(12)10-4-6-11-7-5-10/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNWSIUQQVPRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=S)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-Morpholinopropane-1-Thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2475270.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)

![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)

![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)

![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)